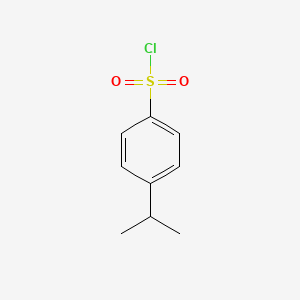

4-Isopropylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETRNHJIXGITKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370552 | |

| Record name | 4-Isopropylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54997-90-9 | |

| Record name | 4-Isopropylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Isopropylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Intermediate

Abstract

4-Isopropylbenzenesulfonyl chloride, a versatile organic compound, serves as a crucial building block in a multitude of synthetic endeavors, particularly within the pharmaceutical and materials science landscapes. This technical guide provides a thorough examination of its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis and subsequent reactions. Furthermore, it delves into the applications of this compound in drug discovery and development, highlighting its role in the formation of the vital sulfonamide pharmacophore. This document is intended to be a comprehensive resource for researchers, chemists, and professionals engaged in drug development, offering both foundational knowledge and practical insights into the utility of this important chemical intermediate.

Chemical and Physical Properties

This compound, also known as p-cumenesulfonyl chloride, is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with an isopropyl group and a sulfonyl chloride functional group at the para position. The presence of the isopropyl group influences its solubility and reactivity compared to simpler arylsulfonyl chlorides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54997-90-9 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO₂S | [4] |

| Molecular Weight | 218.70 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 51-52 °C | [1] |

| Boiling Point | 142-143 °C at 12 mmHg | [1] |

| Density | 1.220 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5410 | [2] |

Safety and Handling

This compound is a corrosive substance that requires careful handling in a laboratory setting. It is classified as causing severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[4] |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P405: Store locked up.[4]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the chlorosulfonation of cumene (isopropylbenzene).[1] The following protocol is adapted from a patented method which describes a high-yield, one-step process.[5]

Reaction Scheme:

References

- 1. This compound | 54997-90-9 [chemicalbook.com]

- 2. This compound technical grade 54997-90-9 [sigmaaldrich.com]

- 3. 54997-90-9|this compound|BLD Pharm [bldpharm.com]

- 4. 4-(Propan-2-yl)benzene-1-sulfonyl chloride | C9H11ClO2S | CID 2734882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Isopropylbenzenesulfonyl Chloride from Cumene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isopropylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the direct, one-step chlorosulfonation of cumene.

Reaction Principle

The synthesis of this compound from cumene is primarily achieved through an electrophilic aromatic substitution reaction. Cumene (isopropylbenzene) reacts with chlorosulfonic acid, which serves as both the sulfonating and chlorinating agent. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the substitution occurs predominantly at the para position. The reaction is typically carried out at low temperatures to control its exothermicity and minimize the formation of byproducts.[1] The addition of an inorganic salt catalyst, such as sodium sulfate, has been shown to suppress side reactions and improve the overall yield of the desired product.[1]

Reaction Pathway

The logical flow of the synthesis process from the starting material to the final product is illustrated below.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental conditions for the one-step synthesis of this compound from cumene using chlorosulfonic acid.

| Parameter | Example 1[1] | Example 2[1] | Example 3[1] | Example 4[1] |

| Reactants | ||||

| Cumene | 72.0 g | 72.0 g | 72.0 g | 72.0 g |

| Chlorosulfonic Acid | 216.2 g | 225.0 g | 216.2 g | 228.0 g |

| Catalyst | 3.6 g Sodium Sulfate | 4.5 g Potassium Sulfate | 7.2 g Sodium Sulfate | 5.8 g Magnesium Sulfate |

| Reaction Conditions | ||||

| Initial Temperature | < 10 °C | < 15 °C | < 10 °C | < 15 °C |

| Reaction Temperature | 10 - 20 °C | 15 - 20 °C | 15 - 20 °C | 15 - 25 °C |

| Addition Time | 2.5 - 3.0 h | 3.0 - 3.5 h | 2.5 - 3.0 h | 2.0 - 2.5 h |

| Stirring Time Post-Addition | 2 h | 1 h | 2 h | 3 h |

| Work-up | ||||

| Ice-Water Mixture | 150 g | 200 g | 150 g | 150 g |

| Quenching Temperature | < 15 °C | < 20 °C | < 15 °C | < 10 °C |

| Stirring Time in Ice-Water | 15 min | 30 min | 25 min | 30 min |

| Settling Time | 30 min | 30 min | 30 min | 30 min |

| Results | ||||

| Product Mass | 124.8 g | 125.5 g | 125.8 g | 126.0 g |

| Yield | 95.2% | 96.4% | 96.0% | 96.2% |

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent CN102633695A.[1]

Materials:

-

Cumene (72.0 g)

-

Chlorosulfonic acid (216.2 g)

-

Sodium sulfate (3.6 g to 7.2 g)

-

Ice-water mixture (150 g)

Equipment:

-

1000 mL four-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

1000 mL beaker

-

Separatory funnel

Procedure:

Step 1: Reaction Setup and Chlorosulfonation

-

Equip a 1000 mL four-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Add 72.0 g of cumene and 3.6 g of sodium sulfate to the flask.

-

Cool the flask in an ice bath to below 10 °C while stirring.

-

Slowly add 216.2 g of chlorosulfonic acid dropwise from the dropping funnel over a period of 2.5 to 3.0 hours. Maintain the reaction temperature between 10-20 °C throughout the addition.

-

After the addition is complete, continue to stir the mixture at 15-20 °C for an additional 2 hours to ensure the reaction goes to completion.

Step 2: Work-up and Isolation

-

In a separate 1000 mL beaker, prepare an ice-water mixture of 150 g.

-

With vigorous stirring, slowly pour the reaction mixture into the ice-water mixture. The temperature should be maintained below 15 °C during this quenching process.

-

Continue stirring the resulting mixture for 15 minutes.

-

Transfer the mixture to a separatory funnel and allow it to stand for 30 minutes for the layers to separate.

-

Separate and collect the lower organic layer, which is the crude this compound.

The expected yield of this compound is approximately 124.8 g (95.2%).[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow of the experimental protocol.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.

-

The work-up procedure involves quenching with water, which can be hazardous if the reaction mixture is added too quickly. Slow and controlled addition is essential.

This guide provides a detailed and technically sound protocol for the synthesis of this compound. For any application, particularly in drug development, further purification and rigorous analytical characterization of the final product are necessary to ensure it meets the required quality standards.

References

Physical properties of 4-Isopropylbenzenesulfonyl chloride (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 4-Isopropylbenzenesulfonyl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical reagents is fundamental to their successful application in synthesis and analysis. This guide provides a focused overview of the key physical characteristics of this compound, a significant compound in organic synthesis.

Physical Properties of this compound

This compound, with the CAS number 54997-90-9, is an organosulfur compound whose physical state can be either a solid or a liquid at room temperature.[1][2] Its properties are critical for determining appropriate storage, handling, and reaction conditions.

Data Presentation: A Summary of Physical Constants

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Notes |

| Melting Point | Data not consistently available; compound can be a solid or liquid at room temperature.[1][2] | The physical form as a solid suggests a melting point near or slightly above ambient temperature.[1] |

| Boiling Point | ~310.63 °C | Estimated value.[3] |

| Density | ~1.220 g/mL at 25 °C[1][4] | |

| Refractive Index | n20/D ~1.5410[1][4] | Measured at 20 °C using the sodium D-line. |

| Molecular Formula | C₉H₁₁ClO₂S | |

| Molecular Weight | 218.70 g/mol [1] | |

| Appearance | Clear colorless to pale yellow liquid or solid.[1][2] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is crucial for verifying the purity and identity of a compound.[5]

Methodology for Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range over which the solid transitions to a liquid.[6] Impurities typically cause a depression and broadening of the melting point range.[6] The capillary method is a standard technique for this determination.[7]

Protocol:

-

Sample Preparation: Ensure the solid sample of this compound is thoroughly dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample, tapping the sealed end on a hard surface to compact the material to a height of 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[6] The capillary should be positioned adjacent to the thermometer bulb.

-

Heating:

-

For an unknown compound, a rapid initial heating (10-20 °C per minute) can be used to determine an approximate melting range.[8]

-

For a precise measurement, a second sample should be heated slowly, at a rate of 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.[8]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Methodology for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10] For small sample volumes, the micro boiling point (or Siwoloboff) method using a Thiele tube is effective.[10][11]

Protocol:

-

Sample Preparation: Add approximately 0.5 mL of liquid this compound to a small test tube (e.g., a Durham tube).

-

Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[11] Immerse this assembly in a Thiele tube containing a high-boiling liquid like mineral oil.[11]

-

Heating: Gently and evenly heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[12] Convection currents will ensure uniform temperature distribution.[9]

-

Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end.[12] This indicates the liquid's vapor has displaced all the air and is now escaping.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[11][12] This is the point where the external pressure overcomes the vapor pressure of the sample.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound.

Caption: Workflow for determining the physical properties of a chemical.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. byjus.com [byjus.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. How To [chem.rochester.edu]

- 5. scribd.com [scribd.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chemconnections.org [chemconnections.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Solubility of 4-Isopropylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-isopropylbenzenesulfonyl chloride, a key intermediate in the synthesis of various organic compounds. Understanding the solubility of this reagent is crucial for optimizing reaction conditions, purification processes, and for the development of robust synthetic methodologies. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes key synthetic pathways involving this compound.

Physicochemical Properties of this compound

Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 54997-90-9 | [1] |

| Molecular Formula | C₉H₁₁ClO₂S | [2] |

| Molecular Weight | 218.70 g/mol | [2] |

| Appearance | Solid | |

| Density | 1.220 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5410 | [1] |

| Water Solubility | 1038.13 mg/L | [3] |

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 1038.13 mg/L | Not Specified |

Qualitative Solubility Information

Based on the general solubility characteristics of structurally similar sulfonyl chlorides, such as benzenesulfonyl chloride, the following qualitative solubility profile can be inferred. Benzenesulfonyl chloride is known to be soluble in alcohol and diethyl ether.[4] It is anticipated that this compound will exhibit good solubility in a range of common aprotic organic solvents.

| Solvent | Qualitative Solubility |

| Methanol | Expected to be soluble |

| Ethanol | Expected to be soluble |

| Acetone | Expected to be soluble |

| Dichloromethane | Expected to be soluble |

| Toluene | Expected to be soluble |

| Ethyl Acetate | Expected to be soluble |

| Diethyl Ether | Expected to be soluble |

| Chloroform | Expected to be soluble |

| Dimethylformamide (DMF) | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |

Note: It is crucial to experimentally determine the quantitative solubility in the specific solvent and conditions to be used for any synthetic application. A detailed protocol for this determination is provided in the following section.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.[5][6]

Principle

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. A known volume of the clear, saturated supernatant is then carefully transferred to a pre-weighed container. The solvent is evaporated, and the mass of the remaining solute is determined. From this mass and the initial volume, the solubility can be calculated.

Materials and Apparatus

-

This compound

-

Anhydrous organic solvent of choice

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flask

-

Pipette and pipette filler

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish or vial

-

Vortex mixer

-

Spatula

-

Desiccator

-

Oven or vacuum oven

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a glass-stoppered flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles. Alternatively, a syringe fitted with a filter can be used.

-

-

Gravimetric Analysis:

-

Transfer the withdrawn solution to a pre-weighed, clean, and dry evaporation dish or vial.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

-

Key Synthetic Pathways Involving this compound

This compound is a versatile reagent commonly used in the synthesis of sulfonamides and sulfonate esters.

Synthesis of this compound

The industrial preparation of this compound typically involves the chlorosulfonation of cumene (isopropylbenzene).[2]

Caption: Synthesis of this compound from cumene.

Synthesis of Sulfonamides

A primary application of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry.[7]

Caption: General reaction pathway for the synthesis of sulfonamides.

Synthesis of Sulfonate Esters

This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions.

Caption: General reaction pathway for the synthesis of sulfonate esters.

References

- 1. This compound | 54997-90-9 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound (54997-90-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Benzenesulfonyl chloride 99 98-09-9 [sigmaaldrich.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. cbijournal.com [cbijournal.com]

Safety data sheet (SDS) for 4-Isopropylbenzenesulfonyl chloride

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 4-Isopropylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and hazard profile of this compound (CAS No. 54997-90-9). The information is compiled from various safety data sheets and regulatory guidelines to ensure a thorough understanding for professionals in research and development.

Chemical Identification

Summary of key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | p-Isopropylbenzenesulfonyl chloride, Cumene-4-sulfonyl chloride |

| CAS Number | 54997-90-9[1][2] |

| Molecular Formula | C₉H₁₁ClO₂S[2][3] |

| Molecular Weight | 218.70 g/mol [1][3] |

| Linear Formula | (CH₃)₂CHC₆H₄SO₂Cl[1] |

| InChIKey | CETRNHJIXGITKR-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

This table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Form | Low melting solid[2] |

| Color | Light orange/brown[2] |

| Melting Point | 51-52 °C[2] |

| Boiling Point | 142-143 °C (at 12 mmHg)[2] |

| Density | 1.220 g/mL at 25 °C[2][4] |

| Refractive Index | n20/D 1.5410[2][4] |

| Flash Point | 143 °F[2] |

| Sensitivity | Moisture Sensitive[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][3][5] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

GHS Pictogram:

-

GHS05: Corrosion[1]

Logical Flow of Hazard Identification and Response

The following diagram illustrates the logical relationship between the identified hazards and the required safety responses.

Caption: GHS Hazard and Response Workflow for this compound.

Experimental Protocols for Hazard Determination

The hazard classifications are based on standardized experimental protocols. While specific test results for this compound are not publicly detailed, the methodologies follow established guidelines.

Skin Corrosion/Irritation - OECD Test Guideline 431

The "Skin Corrosion: Category 1B" classification is determined through methods outlined in guidelines such as OECD TG 431.[6] This in vitro test method uses a reconstructed human epidermis (RhE) model that mimics the properties of human skin.[6]

Methodology Overview:

-

Test Principle: The principle is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[6]

-

Procedure: A measured amount of the test substance is applied topically to the RhE tissue. The exposure time is critical for sub-categorization. For Category 1B, the exposure is typically between 3 minutes and 1 hour.[1][7]

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured, commonly using an MTT assay. The reduction in cell viability compared to negative controls determines the corrosive potential.

-

Classification: A substance is classified as corrosive if it causes irreversible skin damage. Sub-category 1B is assigned for materials that induce a corrosive response after an exposure greater than 3 minutes and up to 1 hour, with observations continuing for up to 14 days.[7]

Corrosivity to Metals - UN Manual of Tests and Criteria

The classification "Corrosive to Metals: Category 1" is based on testing described in the UN Manual of Tests and Criteria.

Methodology Overview:

-

Test Principle: This test determines the corrosion rate of a substance on specific metal surfaces, typically steel and aluminum.

-

Procedure: The substance is placed in contact with coupons of the test metals for a specified period under controlled temperature conditions.

-

Corrosion Rate Calculation: The mass loss of the metal coupons is measured, and the corrosion rate is calculated in millimeters per year.

-

Classification: A substance is classified as corrosive to metals if the corrosion rate on either steel or aluminum surfaces exceeds 6.25 mm per year at a test temperature of 55 °C.

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated place. Install a closed system or local exhaust. Safety shower and eye bath should be readily available.[6] |

| Respiratory Protection | Half or full facepiece respirator, self-contained breathing apparatus (SCBA), or supplied air respirator.[6] |

| Hand Protection | Impervious gloves.[6] |

| Eye Protection | Safety goggles. A face-shield may be required depending on the situation.[6] |

| Skin and Body Protection | Impervious protective clothing and protective boots as needed.[6] |

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][6] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[6]

-

Unsuitable Extinguishing Media: Solid streams of water.[6]

-

Specific Hazards: May decompose upon combustion to generate poisonous fumes, including carbon oxides and hydrogen chloride.[6]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[8]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to a safe area.[9]

-

Containment: Absorb spilled material in a suitable absorbent (e.g., dry sand, earth). For large spills, contain with bunding.[6]

-

Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]

Storage and Stability

| Parameter | Recommendation |

| Storage Conditions | Keep container tightly closed. Store in a cool, dark, and well-ventilated place. Store locked up.[6] Store under an inert atmosphere at room temperature.[2] |

| Incompatible Materials | Oxidizing agents. |

| Hazardous Decomposition | Decomposes upon combustion to generate poisonous fumes (Carbon dioxide, Carbon monoxide, Hydrogen chloride).[6] |

Transport Information

| Regulation | Information |

| UN Number | UN 3265[2] |

| UN Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. (or similar, depending on formulation) |

| Transport Hazard Class | 8[2] |

| Packing Group | II[2] |

References

- 1. labelghs.com [labelghs.com]

- 2. thepsci.eu [thepsci.eu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]

- 8. Corrosivity test: Test C1 (Section 37 of the UN Manual of Tests and Criteria, §2.16 of CLP) performed under ADR - Analytice [analytice.com]

- 9. scimed.co.uk [scimed.co.uk]

Spectroscopic and Synthetic Profile of 4-Isopropylbenzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Isopropylbenzenesulfonyl chloride (CAS No. 54997-90-9), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed data and experimental protocols to support their work.

Chemical Structure and Properties

This compound is a sulfonyl chloride compound containing an isopropyl-substituted benzene ring. Its structure is amenable to a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.85 | Doublet | 8.5 | 2H, Aromatic (ortho to SO₂Cl) |

| 7.45 | Doublet | 8.5 | 2H, Aromatic (ortho to isopropyl) |

| 3.05 | Septet | 6.9 | 1H, CH of isopropyl |

| 1.25 | Doublet | 6.9 | 6H, CH₃ of isopropyl |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 156.5 | Aromatic C (para to SO₂Cl) |

| 138.5 | Aromatic C (ipso to SO₂Cl) |

| 128.0 | Aromatic CH (ortho to SO₂Cl) |

| 127.5 | Aromatic CH (ortho to isopropyl) |

| 34.0 | CH of isopropyl |

| 23.5 | CH₃ of isopropyl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (aliphatic) |

| 1595 | Medium | C=C stretch (aromatic) |

| 1375 | Strong | S=O stretch (asymmetric) |

| 1170 | Strong | S=O stretch (symmetric) |

| 830 | Strong | C-H bend (para-disubstituted) |

| 570 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 218 | 25 | [M]⁺ (³⁵Cl) |

| 220 | 8 | [M+2]⁺ (³⁷Cl) |

| 203 | 100 | [M - CH₃]⁺ |

| 183 | 30 | [M - Cl]⁺ |

| 139 | 45 | [M - SO₂Cl]⁺ |

| 119 | 20 | [C₉H₁₁]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound[1][2][3]

This compound can be synthesized via the chlorosulfonation of cumene (isopropylbenzene).[1] A typical laboratory-scale procedure is as follows:

-

In a four-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 72.0 g of cumene and 3.6 g of anhydrous sodium sulfate.

-

Cool the mixture to below 10°C using an ice bath.

-

Slowly add 216.2 g of chlorosulfonic acid dropwise over 2.5-3.0 hours, maintaining the reaction temperature between 10-20°C.

-

After the addition is complete, continue stirring at 15-20°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the lower organic layer, which is the crude this compound.

-

The crude product can be purified by vacuum distillation.

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data presented in this guide.

Figure 3: General workflow for spectroscopic analysis.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid or a solution in a suitable solvent (e.g., CCl₄) can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared for solid samples.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization: Electron impact (EI) ionization is typically used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded and their relative abundances are determined.

References

Theoretical studies on the reactivity of 4-Isopropylbenzenesulfonyl chloride

An In-depth Technical Guide on the Theoretical Studies of the Reactivity of 4-Isopropylbenzenesulfonyl Chloride

Introduction

This compound is an important organic reagent utilized in the synthesis of various compounds, particularly sulfonamides and sulfonate esters.[1] As an intermediate in the production of pharmaceuticals, dyes, and other specialty chemicals, a thorough understanding of its reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.[2] The reactivity of arylsulfonyl chlorides is primarily influenced by the electronic and steric nature of the substituents on the aromatic ring.[1] This guide provides a detailed theoretical examination of the reactivity of this compound, focusing on its reaction with amines to form sulfonamides. The insights are derived from established principles of physical organic chemistry and computational methodologies, presented to aid researchers, scientists, and drug development professionals.

Theoretical Study of Reactivity with Amines

To elucidate the reaction mechanism and energetics, a theoretical study is proposed. This section outlines the computational approach and discusses the anticipated results based on the known chemistry of analogous sulfonyl chlorides.

Computational Methodology

The reaction of this compound with a simple amine (e.g., ammonia) would be modeled using quantum chemical calculations. A robust and widely used method for such studies is Density Functional Theory (DFT).

Protocol for DFT Calculations:

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan would be employed.

-

Model System: The reactants (this compound and ammonia), transition state, intermediates, and products would be modeled.

-

Level of Theory: The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such systems.

-

Basis Set: The 6-311+G(d,p) basis set would be used to provide a good balance between accuracy and computational cost. This set includes diffuse functions and polarization functions, which are important for describing anionic species and transition states.

-

Solvent Effects: To simulate a reaction in a solvent, the Polarizable Continuum Model (PCM) would be utilized, with a common solvent such as dichloromethane or acetonitrile.

-

Calculations:

-

Geometry optimization would be performed for all species to find their lowest energy structures.

-

Frequency calculations would be carried out to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

The intrinsic reaction coordinate (IRC) would be calculated to verify that the transition state connects the reactants and products.

-

Single-point energy calculations at a higher level of theory (e.g., coupled cluster) could be performed on the DFT-optimized geometries for more accurate energy values.

-

Logical Workflow of the Theoretical Study

Caption: A flowchart illustrating the key steps in a computational study of the reactivity of this compound.

Reaction Mechanism and Energetics

The reaction of this compound with an amine is expected to proceed via a nucleophilic substitution at the sulfur atom.[3] The isopropyl group at the para position influences the reactivity through electronic and steric effects.

Electronic Effects: The isopropyl group is an electron-donating group (EDG).[1] By donating electron density to the benzene ring, it slightly deactivates the sulfonyl chloride group towards nucleophilic attack. This is because the increased electron density on the sulfur atom makes it less electrophilic.

Steric Effects: The bulky isopropyl group is located at the para position, which is remote from the reaction center (the sulfur atom). Therefore, it is not expected to exert a significant steric hindrance on the approaching nucleophile.

Proposed Reaction Pathway:

The reaction is likely to proceed through a concerted mechanism or a stepwise mechanism involving a short-lived intermediate. A plausible pathway involves the nucleophilic attack of the amine on the sulfur atom, followed by the departure of the chloride ion.

Caption: A simplified diagram showing the proposed reaction pathway for the formation of a sulfonamide from this compound.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data that could be obtained from the proposed DFT calculations. The values are illustrative and based on typical values for similar reactions.

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 15 - 20 | The free energy barrier for the reaction. A lower value indicates a faster reaction. |

| Reaction Energy (ΔGrxn) | -10 to -15 | The overall free energy change of the reaction. A negative value indicates an exergonic reaction. |

Experimental Protocol for Sulfonamide Synthesis

This section provides a general experimental procedure for the synthesis of a sulfonamide from this compound and a primary amine. This protocol is based on established methods for sulfonamide formation.[3]

Materials:

-

This compound

-

Primary amine (e.g., aniline or benzylamine)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and pyridine (1.2 eq) in DCM.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq) in DCM to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Conclusion

The theoretical study of this compound's reactivity, while presented here in a hypothetical context, provides a framework for understanding the key factors governing its chemical behavior. The para-isopropyl group primarily exerts a modest electronic deactivating effect, with negligible steric hindrance. This makes this compound a versatile reagent for the synthesis of sulfonamides and other derivatives. The computational and experimental protocols outlined in this guide offer a comprehensive approach for researchers to further investigate and utilize this important chemical intermediate.

References

The Dual Nature of the Isopropyl Group: A Technical Guide to its Steric and Electronic Influence in Sulfonyl Chlorides

For Immediate Release

[City, State] – [Date] – In the intricate landscape of organic synthesis and drug development, the subtle interplay of steric and electronic effects governs the reactivity and efficacy of molecular building blocks. This technical guide delves into the pivotal role of the isopropyl group when appended to a sulfonyl chloride moiety, offering a comprehensive analysis for researchers, scientists, and professionals in the field of drug development. Through a detailed examination of quantitative data, experimental methodologies, and structural insights, this document elucidates the dual influences that this common alkyl substituent exerts.

The reactivity of sulfonyl chlorides is a cornerstone of many synthetic pathways, particularly in the formation of sulfonamides and sulfonate esters. The introduction of an isopropyl group, whether on an aromatic ring or directly attached to the sulfonyl group, imparts a unique combination of steric hindrance and electronic modulation that can be strategically exploited.

Quantifying the Influence: Steric and Electronic Parameters

The impact of the isopropyl group can be quantitatively assessed through established physical organic chemistry principles, namely the Hammett and Taft equations. These models provide a framework for understanding and predicting how the isopropyl substituent will affect reaction rates and equilibria.

Electronic Effects: The isopropyl group is generally considered an electron-donating group (EDG) through an inductive effect (+I).[1][2] This donation of electron density to the sulfonyl group can slightly decrease the electrophilicity of the sulfur atom, thereby modulating its reactivity towards nucleophiles. The Hammett substituent constant (σ) quantifies this electronic influence. A negative σ value is indicative of an electron-donating group.[3]

Table 1: Hammett Substituent Constants (σ) for the Isopropyl Group

| Substituent Position | Hammett Constant (σ) | Implication for Sulfonyl Chloride Reactivity |

| meta (σ_m) | -0.07[2] | Weakly electron-donating, slight deactivation towards nucleophilic attack. |

| para (σ_p) | -0.15 | More pronounced electron-donating effect compared to the meta position, leading to greater deactivation. |

Data sourced from Hansch, C. et al. (1991).

Steric Effects: The branched nature of the isopropyl group introduces significant steric bulk in the vicinity of the reactive sulfonyl chloride center. This steric hindrance can impede the approach of nucleophiles, thereby slowing down the reaction rate. The Taft steric parameter (E_s) provides a quantitative measure of this effect, with more negative values indicating greater steric hindrance.[3][4]

Table 2: Taft Steric Parameters (E_s) for Alkyl Groups

| Alkyl Group | Taft Steric Parameter (E_s) | Relative Steric Bulk |

| Methyl | 0.00 | Reference |

| Ethyl | -0.07 | Minor increase in bulk |

| Isopropyl | -0.47 | Significant increase in steric hindrance |

| tert-Butyl | -1.54 | Very high steric hindrance |

Note: E_s values are relative to the methyl group, which is assigned a value of 0.[3]

The interplay of these electronic and steric effects is crucial. For instance, in nucleophilic substitution reactions, the electron-donating nature of the isopropyl group might slightly decrease the intrinsic reactivity of the sulfonyl chloride, while its steric bulk presents a physical barrier to the incoming nucleophile.[2][5]

Visualizing the Concepts

To better illustrate the fundamental principles discussed, the following diagrams outline the key concepts and a general experimental workflow.

Caption: Electronic effect of the isopropyl group on a sulfonyl chloride.

Caption: Steric hindrance by the isopropyl group impeding nucleophilic attack.

Experimental Protocols: Synthesis of 3-Isopropylbenzenesulfonyl Chloride

A reliable method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding arene. The following protocol outlines a general procedure for the preparation of 3-isopropylbenzenesulfonyl chloride from cumene (isopropylbenzene).

Materials:

-

Cumene (Isopropylbenzene)

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with cumene (1 equivalent) and anhydrous dichloromethane.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C. Vigorous stirring is essential during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 3-isopropylbenzenesulfonyl chloride can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

Beyond Synthesis: Unveiling Novel Reactive Frontiers of 4-Isopropylbenzenesulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzenesulfonyl chloride, a common reagent in organic synthesis, is traditionally recognized for its role in the formation of sulfonamides and sulfonate esters. However, recent advancements in catalysis and reaction design have unlocked novel and previously inaccessible reaction pathways for this versatile molecule. This guide delves into these cutting-edge transformations, moving beyond its classical reactivity to explore its emerging role in sophisticated carbon-carbon bond-forming reactions and radical-mediated processes. For drug development professionals and synthetic chemists, these novel reactions offer powerful new tools for molecular construction and late-stage functionalization, enabling the synthesis of complex molecular architectures with greater efficiency and precision. This document provides a technical overview, detailed experimental protocols, and mechanistic insights into these innovative applications of this compound.

Nickel-Catalyzed Desulfonylative Cross-Coupling: A Paradigm Shift in C-C Bond Formation

A significant breakthrough in the reactivity of arenesulfonyl chlorides is their utilization as electrophilic partners in nickel-catalyzed desulfonylative cross-coupling reactions. This transformation involves the cleavage of the robust carbon-sulfur bond, enabling the formation of new carbon-carbon bonds. This represents a paradigm shift from the traditional use of organohalides in cross-coupling chemistry, opening up a new class of readily available substrates for such reactions.

The mechanism of this reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. Initially, the active Ni(0) catalyst undergoes oxidative addition into the C-S bond of the arenesulfonyl chloride. The resulting arylnickel(II) intermediate then undergoes transmetalation with an organometallic coupling partner (e.g., an organozinc or organoboron reagent), followed by reductive elimination to furnish the desired biaryl product and regenerate the Ni(0) catalyst.

Quantitative Data for Nickel-Catalyzed Desulfonylative Coupling

The following table summarizes representative data for the nickel-catalyzed desulfonylative coupling of arenesulfonyl chlorides with various coupling partners. While specific data for this compound is limited in the current literature, the data for the closely related p-toluenesulfonyl chloride serves as a strong predictive model for its reactivity.

| Entry | Arylsulfonyl Chloride | Coupling Partner | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonyl chloride | Phenylzinc chloride | NiCl₂(dppp) (5 mol%) | THF | 12 | 85 |

| 2 | p-Toluenesulfonyl chloride | 4-Methoxyphenylboronic acid | Ni(acac)₂ (10 mol%), PCy₃ (20 mol%) | Toluene | 24 | 78 |

| 3 | p-Toluenesulfonyl chloride | 1-Hexyne (Sonogashira type) | NiCl₂(dppe) (5 mol%), CuI (10 mol%) | DMF | 16 | 65 |

Experimental Protocol: Nickel-Catalyzed Desulfonylative Coupling of this compound with Phenylzinc Chloride

This protocol is adapted from established procedures for the nickel-catalyzed cross-coupling of arenesulfonyl chlorides.

Materials:

-

This compound

-

Phenylzinc chloride (0.5 M solution in THF)

-

NiCl₂(dppp) (dppp = 1,3-Bis(diphenylphosphino)propane)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add NiCl₂(dppp) (0.05 mmol).

-

Add anhydrous THF (5 mL) to the flask and stir the mixture for 10 minutes at room temperature.

-

Add this compound (1.0 mmol) to the flask.

-

Slowly add the phenylzinc chloride solution (2.2 mL, 1.1 mmol, 0.5 M in THF) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Methodological & Application

Synthesis of Sulfonamides Using 4-Isopropylbenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides utilizing 4-isopropylbenzenesulfonyl chloride as a key reagent. The methodologies outlined are applicable for the preparation of a diverse range of sulfonamide derivatives for various research and drug development applications.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This compound is a versatile building block that allows for the introduction of a lipophilic isopropylphenyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative N-substituted 4-isopropylbenzenesulfonamides. The data has been compiled from literature sources and analogous reactions.

Table 1: Synthesis of N-Aryl-4-isopropylbenzenesulfonamides

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aniline | N-Phenyl-4-isopropylbenzenesulfonamide | 85 | 110-112 | 1.25 (d, 6H), 3.00 (sept, 1H), 7.10-7.40 (m, 9H), 7.75 (d, 2H), 10.20 (s, 1H) | 23.8, 34.2, 121.5, 125.0, 127.2, 129.5, 137.0, 139.5, 144.0, 155.0 |

| 4-Chloroaniline | N-(4-Chlorophenyl)-4-isopropylbenzenesulfonamide | 88 | 128-130 | 1.26 (d, 6H), 3.01 (sept, 1H), 7.20 (d, 2H), 7.35 (d, 2H), 7.40 (d, 2H), 7.78 (d, 2H), 10.35 (s, 1H) | 23.8, 34.2, 122.8, 127.3, 129.8, 130.5, 135.5, 138.0, 143.8, 155.2 |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-isopropylbenzenesulfonamide | 92 | 115-117 | 1.24 (d, 6H), 2.98 (sept, 1H), 3.75 (s, 3H), 6.80 (d, 2H), 7.10 (d, 2H), 7.30 (d, 2H), 7.70 (d, 2H), 10.05 (s, 1H) | 23.7, 34.1, 55.4, 114.5, 123.0, 127.1, 129.0, 132.0, 143.5, 155.0, 158.5 |

Table 2: Synthesis of N-Alkyl-4-isopropylbenzenesulfonamides

| Amine Reactant | Product | Yield (%) | Physical State | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzylamine | N-Benzyl-4-isopropylbenzenesulfonamide | 90 | Solid | 1.22 (d, 6H), 2.95 (sept, 1H), 4.15 (d, 2H), 5.50 (t, 1H), 7.20-7.40 (m, 7H), 7.70 (d, 2H) | 23.8, 34.2, 47.0, 127.0, 127.5, 128.0, 128.5, 137.5, 138.0, 155.0 |

| Isopropylamine | N-Isopropyl-4-isopropylbenzenesulfonamide | 82 | Solid | 1.10 (d, 6H), 1.25 (d, 6H), 2.98 (sept, 1H), 3.60 (m, 1H), 5.10 (d, 1H), 7.35 (d, 2H), 7.75 (d, 2H) | 23.5, 23.8, 34.2, 46.5, 127.0, 127.8, 138.5, 155.0 |

| Cyclohexylamine | N-Cyclohexyl-4-isopropylbenzenesulfonamide | 87 | Solid | 1.00-1.80 (m, 10H), 1.24 (d, 6H), 2.97 (sept, 1H), 3.20 (m, 1H), 5.20 (d, 1H), 7.32 (d, 2H), 7.72 (d, 2H) | 23.8, 24.8, 25.5, 33.5, 34.2, 53.0, 127.0, 127.5, 139.0, 154.8 |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-4-isopropylbenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted-4-isopropylbenzenesulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM.

-

Addition of Base: To the amine solution, add anhydrous pyridine or triethylamine (1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized sulfonamides should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by determination of the melting point.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of N-substituted-4-isopropylbenzenesulfonamides.

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Cancer

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various cancers and contribute to the acidic tumor microenvironment. Inhibition of CA IX, a tumor-associated isoform, can disrupt pH regulation, leading to increased intracellular acidosis and ultimately apoptosis of cancer cells.

Caption: Proposed mechanism of anticancer activity via inhibition of Carbonic Anhydrase IX.

Application Notes and Protocols for 4-Isopropylbenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the context of drug discovery and development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The protection of amine functionalities is a frequent necessity to prevent their undesired participation in reactions targeting other parts of a molecule. While numerous amine protecting groups exist, arylsulfonyl chlorides offer a robust and versatile option, forming stable sulfonamides.

This document provides detailed application notes and protocols for the use of 4-isopropylbenzenesulfonyl chloride as a protecting group for primary and secondary amines. The 4-isopropylbenzenesulfonyl group, hereafter referred to as "ipsyl" (Ips), offers a balance of stability and cleavage susceptibility that can be advantageous in multi-step synthetic sequences. The isopropyl substituent provides increased steric bulk compared to the more common tosyl group, which can influence the reactivity and physical properties of the protected amine. Furthermore, the electronic properties of the ipsyl group can be leveraged for selective deprotection under specific conditions.

These notes are intended to guide researchers in the effective application of this compound for amine protection and subsequent deprotection, providing clear, reproducible protocols and relevant data to facilitate its integration into synthetic workflows.

Data Presentation

Table 1: Reaction Conditions for the Protection of Amines with this compound

| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 0 to rt | 4 | >95 |

| 2 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 3 | >95 |

| 3 | Diethylamine | Pyridine | Dichloromethane (DCM) | 0 to rt | 6 | 92 |

| 4 | Glycine methyl ester | NaHCO₃ | Dioxane/H₂O (1:1) | rt | 12 | 88 |

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Table 2: Conditions for the Deprotection of 4-Isopropylbenzenesulfonamides

| Entry | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Reductive Cleavage | Mg, MeOH | Methanol | 50 | 6 | 85 |

| 2 | Acidic Hydrolysis | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | 50 | 12 | 75-85 |

| 3 | Reductive Cleavage | Sodium naphthalenide | Tetrahydrofuran (THF) | -78 to rt | 2 | >90 |

Note: Deprotection efficiency can be substrate-dependent. Optimization of reaction conditions may be necessary for complex molecules.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the protection of a primary amine using this compound.

Materials:

-

Primary amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Pyridine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine to the stirred solution.

-

In a separate flask, dissolve this compound in anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-isopropylbenzenesulfonamide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of a 4-Isopropylbenzenesulfonamide via Reductive Cleavage

This protocol outlines a method for the cleavage of the 4-isopropylbenzenesulfonyl group using magnesium in methanol.

Materials:

-

4-Isopropylbenzenesulfonamide (1.0 equiv)

-

Magnesium turnings (10 equiv)

-

Methanol (MeOH)

-

Ammonium chloride (NH₄Cl) solution, saturated

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of the 4-isopropylbenzenesulfonamide in methanol, add magnesium turnings.

-

Heat the reaction mixture to 50 °C and monitor the reaction by TLC. Sonication can be used to accelerate the reaction.

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Filter the mixture to remove insoluble magnesium salts and wash the solid with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography or distillation.

Mandatory Visualization

Caption: Workflow for the protection of amines.

Caption: Workflow for the deprotection of amines.

Application Notes and Protocols: The Use of 4-Isopropylbenzenesulfonyl Chloride in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Isopropylbenzenesulfonyl chloride is a key reagent and building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold found in a wide array of therapeutic agents, demonstrating antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic properties.[1][2] The 4-isopropylbenzenesulfonyl moiety, in particular, offers a valuable combination of steric and electronic properties. The isopropyl group can enhance lipophilicity, potentially improving cell permeability and metabolic stability, and can form favorable hydrophobic interactions within the binding sites of biological targets.[3] These application notes provide an overview of its properties, key applications, and detailed protocols for its synthesis and use in the preparation of bioactive sulfonamide derivatives.

Physicochemical Properties and Synthesis

This compound is a versatile reagent for introducing the 4-isopropylbenzenesulfonyl group. Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54997-90-9 | [4][5] |

| Molecular Formula | C₉H₁₁ClO₂S | [4][5] |

| Molecular Weight | 218.70 g/mol | [4][5] |

| Appearance | Clear colorless to pale yellow liquid/solid | [6] |

| Density | 1.220 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.5410 | [7][8] |

| Primary Use | Intermediate for synthesis of sulfonamides and sulfonate esters | [7][9] |

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from cumene (isopropylbenzene) via chlorosulfonation.[7][8][9]

Materials:

-

Cumene (Isopropylbenzene)

-

Chlorosulfonic acid (≥92%)

-

Inorganic salt catalyst (e.g., anhydrous sodium sulfate)

-

Ice-water mixture

-

Reaction kettle with stirring and temperature control

-

Separatory funnel

Procedure:

-

Add cumene and the inorganic salt catalyst (molar ratio of salt to cumene between 0.001-0.50:1) to the reaction kettle.[9]

-

Under continuous stirring, slowly add chlorosulfonic acid (molar ratio of acid to cumene between 2.5-7.5:1) to the mixture. Maintain the reaction temperature between 5 °C and 45 °C.[9]

-

After the addition is complete, allow the reaction to proceed for a heat preservation period of 0.1 to 10 hours to obtain the sulfonated material.[9]

-

Prepare an ice-water mixture in a separate beaker (0.5-5.0 times the mass of the sulfonated material).[9]

-

Under vigorous stirring, slowly add the sulfonated material to the ice-water mixture, ensuring the temperature remains below 15 °C.[10]

-

Continue stirring for approximately 25-30 minutes after the addition is complete.[10]

-

Transfer the mixture to a separatory funnel and allow the layers to stand and separate.

-

Collect the lower organic layer, which is the target product, this compound. Yields of 95-100% can be achieved with this method.[9]

Application in Sulfonamide Synthesis

The primary application of this compound in medicinal chemistry is its reaction with primary or secondary amines to form N-substituted sulfonamides.[11][12] This reaction is a cornerstone of drug discovery, enabling the creation of diverse compound libraries for biological screening.

The Role of the 4-Isopropylbenzenesulfonyl Moiety in Drug Design

The sulfonamide group can act as a bioisostere for carboxylic acids and can form crucial hydrogen bonds with protein targets.[1][13] The 4-isopropylphenyl group provides a scaffold that can be tailored for specific biological targets.

// Invisible edges for layout isopropyl_group -> benzene_ring [style=invis]; benzene_ring -> so2_group [style=invis]; so2_group -> nh_group [style=invis]; nh_group -> r_group [style=invis];

// Interaction edges isopropyl_group -> hydrophobic_pocket [label=" Hydrophobic\n Interaction", color="#4285F4", fontcolor="#4285F4"]; so2_group -> h_bond_donor [label=" H-Bond\n Acceptor", color="#EA4335", fontcolor="#EA4335", style=dashed]; nh_group -> h_bond_acceptor [label=" H-Bond\n Donor", color="#FBBC05", fontcolor="#FBBC05", style=dashed]; } undot

Protocol 2: General Synthesis of N-Substituted 4-Isopropylbenzenesulfonamides

This protocol details a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine, adapted from established procedures.[14][15]

Materials:

-

A primary or secondary amine (1.0 eq.)

-

This compound (1.05 - 1.1 eq.)

-

Base: Pyridine or Triethylamine (TEA) (2.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

// Nodes reagents [label="Starting Materials:\n- Amine (R1R2NH)\n- this compound\n- Base (e.g., TEA)\n- Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup:\n- Inert atmosphere (N2)\n- Cool to 0 °C (ice bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="Slow, dropwise addition of\nthis compound\nto the amine/base solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir at room temperature\n(4-16 hours)\nMonitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup:\n- Dilute with DCM\n- Wash with 1M HCl, NaHCO3, brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Dry organic layer (Na2SO4)\n- Concentrate in vacuo\n- Recrystallization or Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product:\nN-Substituted\n4-Isopropylbenzenesulfonamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges reagents -> setup [label="1. Combine"]; setup -> addition [label="2. Initiate"]; addition -> reaction [label="3. React"]; reaction -> workup [label="4. Quench & Wash"]; workup -> purification [label="5. Isolate"]; purification -> product [label="6. Characterize"]; } undot

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-16 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the desired sulfonamide.

Table 2: Representative Reaction Conditions for Sulfonamide Synthesis

| Amine Type | Base | Solvent | Temperature | Time (h) | Typical Yield | Reference(s) |

| Primary Aliphatic | Pyridine/TEA | DCM/THF | 0 °C to RT | 3 - 12 | 85-98% | [15][16] |

| Secondary Aliphatic | Pyridine/TEA | DCM | 0 °C to RT | 4 - 16 | 90-97% | [14][16] |